Indeloxazine hydrochloride, (S)-

Stereospecific pharmacology Serotonin transporter Norepinephrine transporter

Procure (S)-Indeloxazine hydrochloride (CAS 76489-35-5), the (+)-enantiomer with a stereospecific monoamine profile: equipotent 5-HT uptake inhibition yet ~25–30× weaker NE inhibition versus the (-)-isomer, creating a pharmacodynamic signature unobtainable with racemic indeloxazine. In preclinical neuropathic pain models, this agent uniquely suppresses both C-fiber- and non-C-fiber-dependent allodynia simultaneously—a breadth unattainable with duloxetine or amitriptyline. It sustains analgesia ≥1 week post-treatment with neurotrophic factor restoration (IGF-1, FGF-2) and avoids sub‑analgesic gastric stasis. Ideal for deconvoluting transporter‑independent 5‑HT elevation mechanisms and disease‑modifying pain research. Ensure stereochemical integrity in your studies.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 76489-35-5
Cat. No. B12749010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeloxazine hydrochloride, (S)-
CAS76489-35-5
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1
InChIKeyKEBHLNDPKPIPLI-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indeloxazine Hydrochloride (S)- (CAS 76489-35-5): Stereochemically-Defined Cerebral Activator and SNRI for Pain Research


Indeloxazine hydrochloride (S)-, the (+)-enantiomer hydrochloride salt of indeloxazine (CAS 76489-35-5), is a chiral small-molecule agent with a multi-target pharmacological profile encompassing serotonin (5-HT) releasing properties, norepinephrine (NE) reuptake inhibition, and NMDA receptor antagonism [1]. Originally developed as a racemic cerebral activator for cerebrovascular disease, the (S)-isomer has emerged as a research tool of distinct interest due to its unique balance of monoaminergic activities—a profile that differs fundamentally from both the racemic mixture and the (-)-isomer [2]. Unlike the withdrawn racemate, the (S)-isomer demonstrates a curative-like, sustained analgesic signature in preclinical neuropathic pain models that is not replicated by standard-of-care SNRIs such as duloxetine [3].

Why Indeloxazine Hydrochloride (S)- Cannot Be Substituted by Racemic Indeloxazine or Generic SNRIs


Chirality is pharmacologically decisive for indeloxazine: the (S)-(+)-isomer and the (-)-isomer exhibit starkly divergent monoamine transporter selectivity and in vivo potency. In direct comparative studies, the (+)-isomer was 25–30 times weaker than the (-)-isomer at inhibiting norepinephrine uptake, yet the two were equipotent at inhibiting serotonin uptake [1]. This inverted NE/5-HT selectivity ratio relative to the racemate and the (-)-isomer creates a pharmacodynamic signature that cannot be approximated by racemic substitution. Furthermore, in head-to-head preclinical pain models, the (S)-isomer (tested as AS1069562) demonstrates a broader antinociceptive spectrum than either duloxetine or amitriptyline—inhibiting both C-fiber- and non-C-fiber-dependent allodynia, whereas each comparator addresses only one pain modality [2]. Generic interchange with racemic indeloxazine or off-the-shelf SNRIs would thus forfeit both the stereospecific monoamine balance and the unique analgesic breadth documented for the (S)-enantiomer.

Indeloxazine Hydrochloride (S)-: Quantitative Differential Evidence Against Key Comparators


Enantiomer-Specific Monoamine Uptake Selectivity vs. Racemate and (-)-Isomer

The (S)-(+)-isomer of indeloxazine displays a fundamentally different NE/5-HT uptake inhibition ratio compared to the (-)-isomer and the racemic mixture. In synaptosomal uptake assays, the (+)-isomer inhibited [14C]5-HT uptake with potency equipotent to both indeloxazine (racemate) and the (-)-isomer. However, for [14C]norepinephrine uptake, indeloxazine and the (-)-isomer were approximately 25–30 times more potent than the (+)-isomer [1]. This means the (+)-isomer possesses a substantially 5-HT-favoring uptake inhibition profile relative to the racemate, whereas the (-)-isomer is a more balanced dual inhibitor. For researchers requiring a serotonergic-biased tool compound within the indeloxazine chemotype, the (S)-isomer provides a selectivity profile unavailable from racemic indeloxazine.

Stereospecific pharmacology Serotonin transporter Norepinephrine transporter Enantiomeric selectivity

Broader Antinociceptive Spectrum vs. Duloxetine and Amitriptyline in Prostaglandin-Induced Allodynia Models

In a head-to-head mouse model of spinal hypersensitivity, AS1069562 (the (+)-isomer of indeloxazine) demonstrated the unique ability to suppress allodynia triggered by both C-fiber-dependent (PGF2α-induced) and C-fiber-independent (PGE2-induced) mechanisms. By contrast, duloxetine significantly suppressed only PGE2-induced (non-C-fiber) allodynia, and amitriptyline significantly ameliorated only PGF2α-induced (C-fiber) allodynia [1]. Duloxetine failed to affect PGF2α-induced allodynia, and amitriptyline failed to affect PGE2-induced allodynia. AS1069562 was the sole agent effective in both models, indicating a broader antinociceptive mechanism.

Neuropathic pain Allodynia C-fiber Prostaglandin E2 Prostaglandin F2α

Curative-Like Analgesic Persistence After Treatment Discontinuation vs. Duloxetine in Diabetic Neuropathy

In a rat model of streptozotocin (STZ)-induced diabetic neuropathy, both AS1069562 and duloxetine administered once daily for 4 weeks significantly improved mechanical allodynia. However, the analgesic effect of AS1069562 continued after a consecutive 1-week treatment discontinuation, even though plasma concentrations had fallen to undetectable levels. In stark contrast, the efficacy of duloxetine disappeared after treatment discontinuation [1]. Additionally, AS1069562 significantly restored decreased IGF-1 and FGF-2 mRNA levels in dorsal root ganglion and spinal cord respectively, and reversed nerve conduction velocity slowing—effects not observed with duloxetine.

Diabetic neuropathy Pain persistence Neurotrophic factors Streptozotocin model Nerve conduction velocity

Differential Spinal Monoamine Turnover Profile vs. Duloxetine in Chronic Constriction Injury Model

In the rat CCI neuropathic pain model, AS1069562 increased the ratio of both 5-HT and NE content to their respective metabolites in spinal cord tissue—indicating enhanced monoamine availability through reduced turnover for both neurotransmitters. Duloxetine, in comparison, slightly increased only the 5-HT/metabolite ratio with negligible effect on NE turnover [1]. In microdialysis studies, AS1069562 elevated extracellular 5-HT levels to approximately 192% of that achieved by duloxetine, and NE levels to approximately 43% of duloxetine's effect, despite AS1069562 having ~9-fold weaker 5-HT and ~310-fold weaker NE reuptake inhibition in vitro [1]. This disconnect between in vitro potency and in vivo monoamine elevation suggests additional pharmacological mechanisms beyond simple reuptake inhibition.

Spinal monoamine turnover Serotonin metabolism Norepinephrine metabolism Chronic constriction injury Microdialysis

Favorable Gastric Safety Margin vs. Duloxetine and Amitriptyline at Analgesic Doses

In the rat CCI model, gastric emptying—a surrogate for nausea and vomiting side effects—was assessed alongside analgesic efficacy. AS1069562 affected gastric emptying only at the same dose (30 mg/kg p.o.) that exerted significant analgesia. In contrast, duloxetine (30 mg/kg p.o.) and amitriptyline (10 mg/kg p.o.) significantly reduced gastric emptying at doses lower than those required to produce analgesic effects [1]. This indicates that AS1069562 achieves analgesia without a disproportionate impact on gastric motility, whereas both comparators compromise gastric function at sub-analgesic exposures.

Gastric emptying Side effect profile Therapeutic window SNRI tolerability In vivo pharmacology

Quantifiable SERT Occupancy-Efficacy Correlation for Analgesic Dose Selection

In a reserpine-induced myalgia (RIM) rat model—a model of fibromyalgia-like pain—SERT occupancy levels of AS1069562 were significantly correlated with analgesic efficacy on muscular pain thresholds. A SERT occupancy level above 70% was necessary for AS1069562 to exert significant analgesic effects on muscular pain [1]. This dose-response relationship provides a quantifiable target engagement biomarker for dose selection in preclinical experimental designs, enabling researchers to calibrate dosing based on a measurable pharmacodynamic endpoint rather than empirical behavioral readouts alone.

SERT occupancy Biomarker Target engagement Reserpine-induced myalgia Fibromyalgia model

Optimal Research and Procurement Scenarios for Indeloxazine Hydrochloride (S)-


Neuropathic Pain Studies Requiring Broad-Spectrum Antinociception Across Multiple Fiber Modalities

For laboratories investigating neuropathic pain mechanisms where both C-fiber-mediated and non-C-fiber-mediated allodynia must be addressed simultaneously, (S)-indeloxazine hydrochloride (as AS1069562) is the only agent among duloxetine, amitriptyline, and itself demonstrated to inhibit both PGE2-induced (non-C-fiber) and PGF2α-induced (C-fiber) allodynia in the same model system [1]. This makes it uniquely suited for experimental paradigms requiring comprehensive coverage of spinal hypersensitivity pathways.

Diabetic Neuropathy Research Exploring Disease-Modifying, Curative-Like Analgesic Mechanisms

In STZ-induced diabetic neuropathy models, AS1069562 uniquely sustains analgesia for at least one week after treatment cessation, coincident with restoration of neurotrophic factors (IGF-1, FGF-2) and nerve conduction velocity—effects not replicated by duloxetine [2]. Researchers studying neurotrophin-mediated nerve repair or seeking tool compounds with disease-modifying rather than purely symptomatic profiles should prioritize this compound over standard SNRIs.

Investigations of Differential Spinal Monoamine Dynamics and Non-Transporter-Mediated Mechanisms

The disconnect between AS1069562's relatively weak in vitro reuptake inhibition (~9-fold weaker at 5-HT, ~310-fold weaker at NE vs. duloxetine) and its robust in vivo elevation of extracellular 5-HT (192% of duloxetine) suggests significant non-transporter-mediated pharmacology [3]. This compound is ideal for research programs aiming to deconvolute transporter-dependent vs. transporter-independent mechanisms of monoamine elevation, particularly those involving 5-HT receptor-mediated effects on neurotransmitter release.

Chronic Dosing Studies Where Gastric Tolerability Is a Critical Experimental Variable

In preclinical protocols requiring sustained analgesic dosing without confounding gastrointestinal dysfunction, AS1069562 offers a distinct advantage: it affects gastric emptying only at doses that also produce analgesia, whereas duloxetine and amitriptyline significantly impair gastric emptying at sub-analgesic doses [3]. For long-term neuropathic pain studies where weight loss, reduced food intake, or gastric stasis would confound behavioral endpoints, the (S)-isomer presents a cleaner pharmacological tool.

Quote Request

Request a Quote for Indeloxazine hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.